molecular formula C23H18BrClN2O2 B4644119 N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide

N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide

Cat. No. B4644119
M. Wt: 469.8 g/mol
InChI Key: QBRZNQTXCGESTN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent antitumor activity against a variety of cancer cell lines and has the potential to be used as a therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting the activity of BRD4, N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide is able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of BRD4, N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been shown to downregulate the expression of key oncogenes, or genes that promote the growth and survival of cancer cells. This compound has also been shown to upregulate the expression of tumor suppressor genes, which are genes that inhibit the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide in lab experiments is its potency and specificity. This compound has been shown to have potent antitumor activity against a variety of cancer cell lines, and its mechanism of action is well understood. However, one limitation of using N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are a number of future directions for the study of N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide. One potential area of research is the development of more efficient and scalable synthesis methods for the compound. In addition, further studies are needed to fully understand the mechanism of action of N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide and to identify potential biomarkers that could be used to predict response to the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide as a therapeutic agent for the treatment of cancer.

Scientific Research Applications

N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. The compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.

properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O2/c1-15-6-2-5-9-20(15)26-23(29)21(14-16-10-12-17(24)13-11-16)27-22(28)18-7-3-4-8-19(18)25/h2-14H,1H3,(H,26,29)(H,27,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRZNQTXCGESTN-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
Reactant of Route 2
N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
Reactant of Route 3
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N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
Reactant of Route 4
N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
Reactant of Route 5
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N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide
Reactant of Route 6
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N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide

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